molecular formula C12H10O B072118 2-Acetylnaphthalene CAS No. 1333-52-4

2-Acetylnaphthalene

Cat. No. B072118
CAS RN: 1333-52-4
M. Wt: 170.21 g/mol
InChI Key: XSAYZAUNJMRRIR-UHFFFAOYSA-N
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Description

2-Acetylnaphthalene is used as a flavoring agent in food. It serves as an intermediate in the preparation of piperidinyl pyrazoles as potent DNA gyrase inhibitors . It is also used in air care products, cleaning and furnishing care products .


Synthesis Analysis

2-Acetylnaphthalene is used as an intermediate in the preparation of piperidinyl pyrazoles . It undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor . It is also involved in the synthesis of aromatic enone and dienone analogues of curcumin as angiogenesis inhibitors .


Molecular Structure Analysis

The molecular formula of 2-Acetylnaphthalene is C12H10O . The InChI Key is XSAYZAUNJMRRIR-UHFFFAOYSA-N . The SMILES representation is CC(=O)C1=CC2=CC=CC=C2C=C1 .


Chemical Reactions Analysis

2-Acetylnaphthalene is used as an intermediate in the preparation of piperidinyl pyrazoles . It undergoes efficient photoreduction in the presence of tri-n-butylstannane as a hydrogen donor .


Physical And Chemical Properties Analysis

2-Acetylnaphthalene is a white to pale yellow powder . It has a melting point of 53-55°C and a boiling point of 300-301°C . It is soluble in ethanol, acetone, and ether, but insoluble in water .

Scientific Research Applications

  • Fluorescence Quenching Properties : 2-Acetylnaphthalene (2-AN) shows significant room-temperature fluorescence, especially in hydrogen-bonding solvents like water. This property is used in studies involving the binding of 2-AN to cyclodextrins (CDs), which quench its fluorescence. Such studies are crucial in understanding molecular interactions and complex formations (Fraiji, Cregan, & Werner, 1994).

  • Synthesis of Pyrazolines : 2-Acetylnaphthalene is used in the microwave-assisted synthesis of 3,5-arylated 2-pyrazolines, a process which shows higher yields, shorter reaction times, and cleaner reactions compared to classical heating methods. This synthesis has implications in organic and pharmaceutical chemistry (Azarifar & Ghasemnejad, 2003).

  • Anticonvulsant Activity : The synthesis of 2-acetylnaphthalene derivatives with a dioxolane structure and their evaluation for anticonvulsant activities is another area of research. These derivatives are prepared by reacting with ethanone, glycol, and p-toluensulphonic acid, and some have shown protective effects against seizures (Özkanlı, Gueney, Çalış, & Uzbay, 2003).

  • Electrochemistry : Studies on the regioselectivity of the cathodic hydrodimerization of 2-acetylnaphthalene in aprotic mediums, and its electrochemical reduction to yield diols, provide insights into the stereochemistry and electrochemical behavior of naphthalene derivatives. These findings have applications in electrochemical synthesis and analysis (Gultyai, Rubinskaya, & Mendkovich, 1991; Grimshaw, Grimshaw, & Rea, 1971).

  • Antimicrobial Activity : The synthesis of 3,5-dinaphthyl substituted 2-pyrazolines using 2-acetylnaphthalene and their subsequent testing for antimicrobial activity against various organisms is another significant application. Certain compounds, particularly those with chloro, hydroxo, and dimethylamino groups, have shown potent antimicrobial properties (Azarifar & Shaebanzadeh, 2002).

  • Catalysis in Perfume and Flavor Compositions : 2-Acetylnaphthalene has been investigated for its role in the selective acylation of naphthalene, aiming to synthesize it as a product for various perfume and flavor compositions. This involves studies over different zeolites to achieve high yield and selectivity (Čejka, Prokešová, Červený, & Mikulcová, 2002).

Safety And Hazards

2-Acetylnaphthalene is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation .

properties

IUPAC Name

1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYZAUNJMRRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041389
Record name 2'-Acetonaphthone
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Molecular Weight

170.21 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Pellets or Large Crystals, White powder; [Alfa Aesar MSDS], Solid, white or nearly white crystalline solid with a floral, orange blossom, neroli odour
Record name Ethanone, 1-(2-naphthalenyl)-
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Record name 2-Acetylnaphthalene
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Record name Methyl beta-naphthyl ketone
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Record name Methyl beta-naphthyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/797/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name Methyl beta-naphthyl ketone
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Solubility

0.272 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl beta-naphthyl ketone
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Record name Methyl beta-naphthyl ketone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Acetylnaphthalene

CAS RN

93-08-3, 1333-52-4
Record name 2-Acetylnaphthalene
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Record name 2-Acetylnaphthalene
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Record name Acetonaphthone (mixed isomers)
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Record name Ethanone, 1-(2-naphthalenyl)-
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Record name 2'-Acetonaphthone
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Record name 2'-acetonaphthone
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Record name 2-ACETONAPHTHONE
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Record name Methyl beta-naphthyl ketone
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Melting Point

56 °C
Record name Methyl beta-naphthyl ketone
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Synthesis routes and methods I

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
Name
2-(1-hydroxyethyl)naphthalene
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Synthesis routes and methods II

Procedure details

The compounds of this invention can be prepared from known starting compounds. For example, one such method by which they can be prepared involves the reaction of a substituted naphthalene with acetyl chloride in nitrobenzene in the presence of about three molar equivalents of aluminum chloride to afford the corresponding 2-acetylnaphthalene derivative. The resulting derivative is heated with morpholine in the presence of sulfur at 150° C; the resulting product is refluxed with concentrated hydrochloric acid or alcoholic sodium hydroxide followed by acidification to furnish the corresponding 2'-naphthylacetic acid derivative.
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substituted naphthalene
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Synthesis routes and methods III

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods IV

Procedure details

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CC(=O)OC(C)c1ccc2ccccc2c1
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Synthesis routes and methods V

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1'-bromoethyl)naphthalene, prepared as described above, wtih sodium acetate in acetic acid to afford 2-(1'-acetonyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1'-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
A Karakurt, M Özalp, Ş Işık, JP Stables… - Bioorganic & medicinal …, 2010 - Elsevier
… -2-acetylnaphthalene 8. To obtain 2-bromo-1-(1-acetyloxynaphthalene-2-yl)ethanone 9, 1-hydroxy-2-acetylnaphthalene 8 … of 1-hydroxy-2-acetylnaphthalene and amino group of GABA …
Number of citations: 87 www.sciencedirect.com
L Červený, K Mikulcová, J Čejka - Applied Catalysis A: General, 2002 - Elsevier
… Zeolite beta was found to be an optimum catalyst for naphthalene acylation exhibiting a selectivity to 2-acetylnaphthalene over 80%. Deactivation of the zeolite is probably caused by …
Number of citations: 37 www.sciencedirect.com
EK Fraiji, TR Cregan, TC Werner - Applied spectroscopy, 1994 - opg.optica.org
The molecule 2-acetylnaphthalene (2-AN) exhibits significant room-temperature fluorescence only in strong hydrogen-bonding solvents, such as water and fluorinated alcohols. As a …
Number of citations: 57 opg.optica.org
RB Girdler, PH Gore, JA Hoskins - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
Acetylation of 2-methoxynaphthalene (I) in carbon disulphide, chloroform, or nitrobenzene, gives various yields of 1-acetyl-2-methoxynaphthalene (II), of 2-acetyl-6-methoxynaphthalene …
Number of citations: 17 pubs.rsc.org
WS Johnson, A Goldman - Journal of the American Chemical …, 1944 - ACS Publications
… acid was shown by ozonolysis of derivatives which gave 2acetylnaphthalene in each case. … part for the condensation of diethyl succinate with 2-acetylnaphthalene (part b). The com…
Number of citations: 8 pubs.acs.org
L Cerveny, K Mikulcova, JV Cejka - Applied Catalysis A: General, 2001 - elibrary.ru
… Zeolite beta was found to be an optimum catalyst for naphthalene acylation exhibiting a selectivity to 2-acetylnaphthalene over 80%. Deactivation of the zeolite is probably caused by …
Number of citations: 50 elibrary.ru
WS Johnson, A Goldman… - Journal of the American …, 1945 - ACS Publications
In this communication we wish to introduce procedures for (1) the use of potassium¿-butoxide in the Stobbe condensation2 and (2) the acidcatalyzed decarbethoxylation of the resulting …
Number of citations: 19 pubs.acs.org
RB Girdler, PH Gore, JA Hoskins - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… 2-acetylnaphthalene formed are close to those obtained with only the single substrate, under identical conditions. The relative overall reactivities were found to be: (I)/naphthalene = …
Number of citations: 11 pubs.rsc.org
J Grimshaw, JT Grimshaw, EJF Rea - Journal of the Chemical Society …, 1971 - pubs.rsc.org
… making comparisons between acetophenone and 2-acetylnaphthalene or other ketones is … the PKa values for the radical ions from 2-acetylnaphthalene and acetophenone. This and the …
Number of citations: 3 pubs.rsc.org
M Seel, TC Werner - Applied spectroscopy, 2005 - opg.optica.org
The quenching of 2-acetylnaphthalene (2-AN) fluorescence by hydroxypropyl cyclodextrins (HP-CD) has been analyzed using modified Stern–Volmer plots to obtain binding constants …
Number of citations: 6 opg.optica.org

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